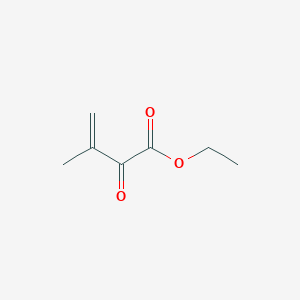

Ethyl 3-methyl-2-oxobut-3-enoate

Description

Ethyl 3-methyl-2-oxobut-3-enoate (C₇H₁₀O₃) is an α,β-unsaturated ester featuring a methyl substituent at the β-position and a ketone group at the α-position. This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds and functionalized esters due to its reactive enone system . Its structure enables participation in cycloaddition reactions, Michael additions, and other transformations critical to pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

ethyl 3-methyl-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEMDLANOLUIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470351 | |

| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50331-71-0 | |

| Record name | ethyl 3-methyl-2-oxo-3-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Isopropenylmagnesium Bromide with Diethyl Oxalate

The most widely documented method involves the reaction of isopropenylmagnesium bromide (C₃H₅MgBr) with diethyl oxalate (C₆H₁₀O₄) in a mixed solvent system of tetrahydrofuran (THF) and diethyl ether (Et₂O) at −70°C. This exothermic reaction proceeds rapidly, typically completing within 20 minutes, and yields ethyl 3-methyl-2-oxobut-3-enoate quantitatively.

Reaction Scheme:

$$

\text{C}3\text{H}5\text{MgBr} + \text{C}6\text{H}{10}\text{O}4 \rightarrow \text{C}7\text{H}{10}\text{O}3 + \text{MgBr(OEt)} + \text{EtOH}

$$

Critical Parameters:

- Temperature Control : Maintaining −70°C prevents side reactions such as bis-addition or enolate formation.

- Solvent Ratio : A 1:1 THF/Et₂O mixture optimizes reagent solubility and reaction kinetics.

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to diethyl oxalate ensures selective mono-addition.

Solvent Innovations: 2-Methyltetrahydrofuran

Recent advancements substitute THF with 2-methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, enhancing sustainability without compromising yield. This solvent shift aligns with green chemistry principles, offering comparable reaction rates and improved post-reaction separation due to 2-MeTHF’s higher boiling point (80°C vs. THF’s 66°C).

Alternative Synthetic Routes

Condensation Reactions

Although unverified for this specific compound, condensation of ethyl acetoacetate with formaldehyde derivatives under acidic conditions could theoretically yield α,β-unsaturated esters. For example:

$$

\text{Ethyl acetoacetate} + \text{Formaldehyde} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

$$

This route remains speculative without experimental validation in the literature surveyed.

Mechanistic Insights

Grignard Addition Mechanism

The reaction proceeds via nucleophilic attack of the isopropenylmagnesium bromide on the electrophilic carbonyl carbon of diethyl oxalate:

- Coordination : Mg coordinates to the carbonyl oxygen, polarizing the C=O bond.

- Nucleophilic Attack : The isopropenyl group (C₃H₅⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Protonation : Workup with aqueous acid (e.g., HCl) liberates the product and precipitates Mg salts.

Side Reaction Prevention :

- The use of stoichiometric Grignard reagent and low temperatures suppresses bis-addition to the second ester group of diethyl oxalate.

- Anhydrous conditions prevent hydrolysis of the Grignard reagent.

Optimization and Scalability

Yield Optimization Strategies

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | −70°C | Maximizes selectivity |

| Solvent | THF/Et₂O (1:1) | Enhances solubility |

| Reaction Time | 20 minutes | Prevents degradation |

| Grignard Purity | >95% | Reduces by-products |

Data derived from Pinard et al. (2008) and Grignard reactivity studies.

Industrial-Scale Considerations

- Continuous Flow Systems : Microreactors enable precise temperature control and faster mixing, potentially reducing reaction time to <10 minutes.

- Solvent Recovery : Distillation recovers >90% of THF/Et₂O mixtures, lowering production costs.

Chemical Reactions Analysis

Oxidation

The α,β-unsaturated keto group in Ethyl 3-methyl-2-oxobut-3-enoate can undergo further oxidation under strong conditions (e.g., KMnO₄ or CrO₃), though specific studies on this compound are sparse. Analogous compounds, such as methyl 2-oxobut-3-enoate, are oxidized to dicarboxylic acids.

Reduction

Selective reduction of the ester or enone moiety is feasible:

-

Ester Reduction: LiAlH₄ reduces the ester to a primary alcohol.

-

Enone Reduction: NaBH₄ selectively reduces the α,β-unsaturated ketone to a saturated alcohol without affecting the ester group.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions. For example:

-

Ammonolysis: Reaction with ammonia yields 3-methyl-2-oxobut-3-enamide.

-

Transesterification: Ethanol or methanol can replace the ethyl group under acid/base catalysis.

Reagents and Conditions:

-

Nucleophiles: NH₃, amines, alcohols

-

Catalyst: H₂SO₄ or NaOEt

-

Solvent: Alcohols or aprotic solvents

Stability and Storage

This compound is stable at −18°C but slowly dimerizes at room temperature via a hetero-Diels-Alder mechanism . Storage recommendations include:

-

Temperature: −18°C

-

Container: Sealed, under inert gas (N₂/Ar)

Comparative Reactivity with Analogues

Scientific Research Applications

Organic Synthesis

Ethyl 3-methyl-2-oxobut-3-enoate is utilized as a key intermediate in the synthesis of various organic compounds. Its enone functionality allows it to participate in Michael additions and Diels-Alder reactions, making it valuable for constructing complex molecular architectures. For example, it has been shown to undergo cycloaddition reactions with 1,3-dienes to form functionalized cyclohexene derivatives .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Diels-Alder | Cyclohexene derivatives | Moderate to Good |

| Michael Addition | β-keto esters | Variable |

Pharmaceutical Chemistry

The compound's structural features make it an attractive candidate for drug development. It has been explored for its potential in synthesizing bioactive molecules that exhibit anti-inflammatory and anticancer properties. The ability to modify the ethyl ester group enhances its pharmacokinetic profiles, allowing for better bioavailability and efficacy .

Material Science

Recent studies have highlighted the use of this compound in developing new materials, particularly polymers derived from bio-based feedstocks. Its incorporation into polymeric structures can lead to materials with enhanced mechanical properties and biodegradability .

Case Study 1: Diels-Alder Reactions

In a notable study, this compound was reacted with cyclopentadiene under Lewis acid catalysis. This reaction yielded high percentages of desired cycloadducts, demonstrating its utility in synthetic organic chemistry .

Case Study 2: Pharmaceutical Applications

Research indicated that derivatives of this compound exhibited promising activity against specific cancer cell lines. The compound was modified to enhance its interaction with biological targets, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

| Property | This compound | Ethyl 4-(dimethylamino)-2-oxobut-3-enoate | Methyl 3-(methylamino)but-2-enoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 142.15 | 187.20 | 145.16 |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Key Reactivity | Michael addition, cycloadditions | Charge-transfer interactions | Nucleophilic substitutions |

Biological Activity

Ethyl 3-methyl-2-oxobut-3-enoate, a compound belonging to the class of α,β-unsaturated carbonyl compounds, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides a synthesis of relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

This compound features an ester functional group, a double bond, and a ketone, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The compound exhibited significant inhibition zones against:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These results suggest that this compound has promising potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings .

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects through the following mechanisms:

- Cell Cycle Arrest : this compound causes G1 phase arrest in cancer cells, inhibiting proliferation.

- Apoptosis Induction : It activates caspases, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, further promoting apoptosis.

A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells by approximately 45% at a concentration of 50 µM after 24 hours .

The biological activity of this compound is attributed to its interaction with cellular targets. The presence of the α,β-unsaturated carbonyl moiety allows it to participate in Michael addition reactions with nucleophiles such as thiols and amines, which can modify key proteins involved in cell signaling pathways.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Agents highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The researchers noted that this compound could serve as a lead compound for developing new antibiotics .

- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes with reduced tumor sizes and fewer side effects compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methyl-2-oxobut-3-enoate, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?

- Methodological Answer : this compound is typically synthesized via Claisen condensation or alkylation of β-keto esters. For example, methyl 2-oxobut-3-enoate derivatives can undergo esterification with ethanol under acid catalysis. Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF), temperature control (40–60°C), and stoichiometric ratios of reactants. Purity is optimized via column chromatography or recrystallization, with monitoring by -NMR to confirm the absence of byproducts like enol tautomers .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic methods?

- Methodological Answer : X-ray crystallography (via SHELX programs ) resolves the compound’s stereochemistry, particularly the α,β-unsaturated ketone moiety. Hydrogen-bonding patterns (e.g., C=O⋯H interactions) are analyzed using graph-set notation . Spectroscopic validation includes -NMR to confirm carbonyl resonances (~195–205 ppm) and IR spectroscopy for C=O stretching (~1700 cm). ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound is prone to keto-enol tautomerism, which can be quantified via UV-Vis spectroscopy (λmax shifts at 240–280 nm). Stability studies require controlled environments (e.g., inert atmosphere, anhydrous solvents) to prevent hydrolysis. Accelerated degradation tests at 40–60°C in buffered solutions (pH 2–12) reveal half-life dependencies, analyzed via HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder or Michael addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the β-position. Transition state analysis (using Gaussian or ORCA software) identifies regioselectivity in cycloadditions. Experimental validation involves synthesizing adducts (e.g., with cyclopentadiene) and comparing -NMR coupling constants to computational predictions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinning?

- Applying TWIN/BASF commands for twinned crystals.

- Using SQUEEZE (PLATON) to model disordered solvent.

- Cross-validating hydrogen-bonding networks with Mercury (CCDC) . Discrepancies in Rfactor > 5% require re-measuring diffraction data or testing alternative space groups .

Q. How do intermolecular interactions (e.g., π-stacking, halogen bonding) influence the solid-state properties of this compound cocrystals?

- Methodological Answer : Cocrystal engineering employs Cambridge Structural Database (CSD) surveys to identify compatible coformers (e.g., pyridine derivatives). Synchrotron PXRD and DSC analyze melting point elevation or polymorphism. Hirshfeld surfaces (CrystalExplorer) quantify interaction ratios (e.g., C⋯O vs. H⋯H contacts) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.